CYP1A1 vs CYP2B1 Inhibition Selectivity
In enzyme inhibition assays, 2-chlorobenzo[c]phenanthrene exhibits a pronounced selectivity profile against cytochrome P450 isoforms, a key differentiator for toxicology studies. Specifically, its inhibitory potency against CYP1A1 (aryl hydrocarbon hydroxylase activity) is markedly higher than against CYP2B1 (aminopyrine N-demethylase) [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.00 µM (5,000 nM) |
| Comparator Or Baseline | CYP2B1: IC50 = 53.0 µM (53,000 nM) |
| Quantified Difference | 10.6-fold higher potency for CYP1A1 over CYP2B1 |
| Conditions | Rat liver microsomes; 3-methylcholanthrene-induced (CYP1A1) vs. Phenobarbitone-treated (CYP2B1) |
Why This Matters
This isoform-specific inhibition profile is critical for researchers investigating the role of halogenated PAHs in CYP-mediated metabolic activation and toxicity pathways, as it provides a quantifiable benchmark for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50404853 (CHEMBL156313): IC50 values for Cytochrome P450 1A1 and 2B1. View Source
